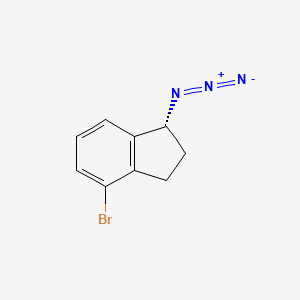

![molecular formula C7H12O2 B2437528 [(2S,5R)-5-Ethenyloxolan-2-yl]methanol CAS No. 1932188-39-0](/img/structure/B2437528.png)

[(2S,5R)-5-Ethenyloxolan-2-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of [(2S,5R)-5-Ethenyloxolan-2-yl]methanol is C7H12O2, and its molecular weight is 128.171. The structure of similar compounds has been studied using techniques like broadband Fourier-transform microwave spectroscopy .Physical and Chemical Properties Analysis

The physical form of this compound is liquid . The exact physical and chemical properties of this compound are not available in the resources I found.Scientific Research Applications

Catalysis and Chemical Synthesis

Acetal Formation : Research by Deutsch, Martin, and Lieske (2007) explored the use of glycerol for the condensation with various aldehydes and ketones, resulting in mixtures including [1,3]dioxolan-4-yl-methanols, which are closely related to the chemical structure . This process is significant in producing novel platform chemicals from renewable materials (Deutsch, Martin, & Lieske, 2007).

Methanol to Hydrocarbons Conversion : Svelle et al. (2006) investigated the conversion of methanol to hydrocarbons using zeolite H-ZSM-5, which involves intermediates and reactions relevant to the compound . This study offers insights into the mechanistic separation of ethene formation from higher alkenes, crucial for understanding methanol-to-alkenes catalysis (Svelle et al., 2006).

Material Science and Pharmacology

Crystal Structure Analysis : Li, Wang, and Chen (2001) conducted a study on a compound with a similar dioxolane structure, focusing on its synthesis and crystal structure. This research is pertinent for understanding the structural properties of related dioxolane derivatives (Li, Wang, & Chen, 2001).

Electro-Optic Materials : Research by Facchetti et al. (2003) on pyrrole-based donor-acceptor chromophores for electro-optic materials involves chemical reactions and structures similar to the compound , highlighting its potential application in the field of nonlinear optical/electro-optic materials (Facchetti et al., 2003).

Energy and Environment

Methanol as a Clean Energy Source : Pasini et al. (2014) investigated the use of methanol as a hydrogen-transfer agent for carbonyl reduction. This study is relevant to the compound due to its focus on methanol's role in clean and efficient energy conversion processes (Pasini et al., 2014).

Methanol Conversion in Zeolites : Sousa, Henriques, and Silva (2020) explored the conversion of alcohols like methanol into hydrocarbons using zeolites. This research is pertinent due to its focus on alternative technologies for generating petrochemical feedstocks, a field where compounds like [(2S,5R)-5-Ethenyloxolan-2-yl]methanol might find application (Sousa, Henriques, & Silva, 2020).

Properties

IUPAC Name |

[(2S,5R)-5-ethenyloxolan-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-6-3-4-7(5-8)9-6/h2,6-8H,1,3-5H2/t6-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCPCIDYIKJEOR-BQBZGAKWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCC(O1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CC[C@H](O1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]pyrazole-3-carboxylic acid](/img/structure/B2437445.png)

![4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2437446.png)

![N-(4-fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2437449.png)

![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B2437450.png)

![N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide](/img/structure/B2437456.png)

![2-(4-chlorophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2437457.png)

![3-cyclopropaneamido-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2437463.png)

![N-benzyl-3-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2437465.png)